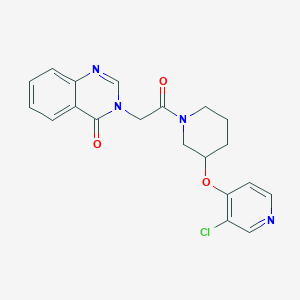

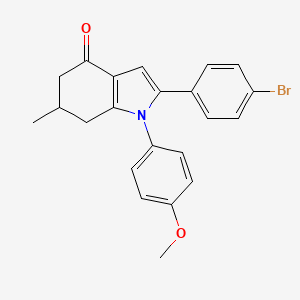

![molecular formula C18H20N4 B2712012 3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 844836-34-6](/img/structure/B2712012.png)

3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound with the linear formula C20H17N5 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of this compound is 327.392 . The compound contains 20 carbon atoms, 17 hydrogen atoms, and 5 nitrogen atoms .Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles has been detailed, presenting methodologies for creating various derivatives with potential in vitro activity against S. aureus. These synthetic routes also explored the conversion of tricyclic compounds to their N-5 methyl or N-5 ethyl derivatives, highlighting the versatility of these compounds in chemical synthesis and their potential antibacterial properties (Rida, Soliman, Badawey, & Kappe, 1988).

Antimicrobial Activity

- Research into substituted 1-oxo-1H,5H-pyrido[1,2-a] benzimidazole-4-carbonitriles with anticipated antimicrobial activity demonstrated the potential of these compounds in combating microbial infections. The studies revealed that many compounds exhibited in vitro antimicrobial activity, supporting the utility of these derivatives in developing new antimicrobial agents (Badawey & Gohar, 1992).

Optical and Fluorescent Properties

- The synthesis and characterization of novel pyrido[1,2-a]benzimidazole-containing 1,3,4-oxadiazole derivatives showed significant optical and fluorescent properties. These compounds display blue-green emissions in dilute solutions and have high quantum yields of fluorescence, suggesting their potential application in materials science, particularly in the development of new fluorescent materials (Yang, Ge, Jia, & Wang, 2011).

Catalysis and Synthetic Methodologies

- The importance of an acid additive in synthesizing pyrido[1,2-a]benzimidazoles via direct copper-catalyzed amination was explored, revealing insights into the synthetic methodologies that enhance the efficiency of creating these compounds. Such research underscores the significance of catalysis in the synthesis of heterocyclic compounds, offering a pathway to more diverse and functionally rich pyrido[1,2-a]benzimidazole derivatives (Masters et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

3-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4/c1-3-7-13-11-17(20-10-4-2)22-16-9-6-5-8-15(16)21-18(22)14(13)12-19/h5-6,8-9,11,20H,3-4,7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRZSGOKYUVESA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

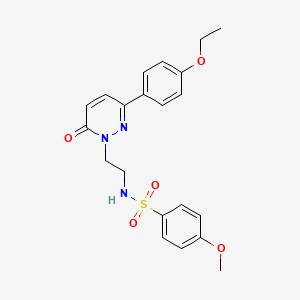

![4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2711930.png)

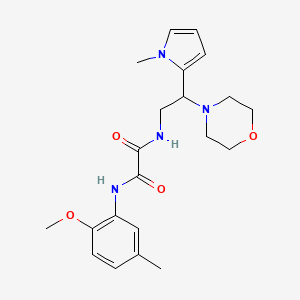

![4-Bromo-2-[(3,4-dimethylanilino)methyl]-6-methoxybenzenol](/img/structure/B2711932.png)

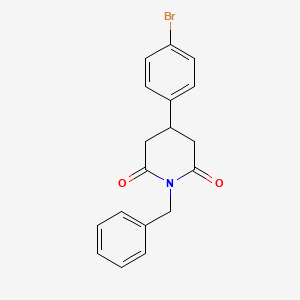

![2-cyclopropyl-4-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2711933.png)

![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2711937.png)

![N-cyclohexyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2711942.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2711945.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2711947.png)

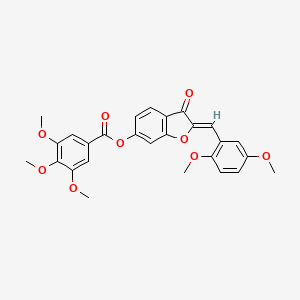

![Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2711952.png)